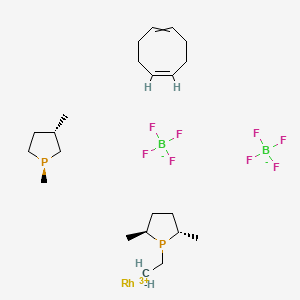
(5Z)-cycloocta-1,5-diene;(1S,3S)-1,3-dimethylphospholane;(2S,5S)-1-ethyl-2,5-dimethylphospholane;rhodium(3+);ditetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (5Z)-cycloocta-1,5-diene;(1S,3S)-1,3-dimethylphospholane;(2S,5S)-1-ethyl-2,5-dimethylphospholane;rhodium(3+);ditetrafluoroborate is a coordination complex that features rhodium as the central metal ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-cycloocta-1,5-diene;(1S,3S)-1,3-dimethylphospholane;(2S,5S)-1-ethyl-2,5-dimethylphospholane;rhodium(3+);ditetrafluoroborate typically involves the coordination of rhodium with the specified ligands. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The ligands (5Z)-cycloocta-1,5-diene, (1S,3S)-1,3-dimethylphospholane, and (2S,5S)-1-ethyl-2,5-dimethylphospholane are mixed with a rhodium precursor, such as rhodium trichloride, in the presence of a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the coordination complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures the consistent quality and yield of the product. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired compound from any by-products.
化学反应分析
Types of Reactions
The compound (5Z)-cycloocta-1,5-diene;(1S,3S)-1,3-dimethylphospholane;(2S,5S)-1-ethyl-2,5-dimethylphospholane;rhodium(3+);ditetrafluoroborate can undergo various types of chemical reactions, including:
Oxidation: The rhodium center can participate in oxidation reactions, where it is converted to a higher oxidation state.
Reduction: The compound can also undergo reduction reactions, where the rhodium center is reduced to a lower oxidation state.
Substitution: Ligand exchange reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride or hydrogen gas for reduction reactions. Substitution reactions may involve the use of various ligands, such as phosphines or amines, under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield rhodium complexes with higher oxidation states, while reduction reactions may produce rhodium complexes with lower oxidation states. Substitution reactions result in new coordination complexes with different ligands.
科学研究应用
Chemistry
In chemistry, (5Z)-cycloocta-1,5-diene;(1S,3S)-1,3-dimethylphospholane;(2S,5S)-1-ethyl-2,5-dimethylphospholane;rhodium(3+);ditetrafluoroborate is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbon-carbon bond formation reactions. Its unique coordination environment allows for selective and efficient catalysis.
Biology and Medicine
In biology and medicine, this compound has potential applications in drug development and as a probe for studying biological processes. Its ability to coordinate with various ligands makes it a useful tool for designing metal-based drugs and imaging agents.
Industry
In industry, the compound is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties enable the efficient synthesis of complex molecules, reducing the need for harsh reaction conditions and minimizing waste.
作用机制
The mechanism of action of (5Z)-cycloocta-1,5-diene;(1S,3S)-1,3-dimethylphospholane;(2S,5S)-1-ethyl-2,5-dimethylphospholane;rhodium(3+);ditetrafluoroborate involves the coordination of the rhodium center with the ligands, creating a stable complex. This complex can interact with various substrates, facilitating their transformation through catalytic processes. The molecular targets and pathways involved depend on the specific reaction and application.
相似化合物的比较
Similar Compounds
(5Z)-cycloocta-1,5-diene;rhodium(3+);ditetrafluoroborate: This compound lacks the phospholane ligands, resulting in different catalytic properties.
(1S,3S)-1,3-dimethylphospholane;rhodium(3+);ditetrafluoroborate: This compound lacks the cycloocta-1,5-diene ligand, affecting its coordination environment and reactivity.
(2S,5S)-1-ethyl-2,5-dimethylphospholane;rhodium(3+);ditetrafluoroborate: This compound also lacks the cycloocta-1,5-diene ligand, leading to different catalytic behavior.
Uniqueness
The uniqueness of (5Z)-cycloocta-1,5-diene;(1S,3S)-1,3-dimethylphospholane;(2S,5S)-1-ethyl-2,5-dimethylphospholane;rhodium(3+);ditetrafluoroborate lies in its combination of ligands, which creates a distinct coordination environment around the rhodium center. This unique structure allows for specific interactions with substrates, enhancing its catalytic efficiency and selectivity in various chemical reactions.
属性
分子式 |
C22H41B2F8P2Rh |
|---|---|
分子量 |
644.0 g/mol |
IUPAC 名称 |
(5Z)-cycloocta-1,5-diene;(1S,3S)-1,3-dimethylphospholane;(2S,5S)-1-ethyl-2,5-dimethylphospholane;rhodium(3+);ditetrafluoroborate |
InChI |
InChI=1S/C8H16P.C8H12.C6H13P.2BF4.Rh/c1-4-9-7(2)5-6-8(9)3;1-2-4-6-8-7-5-3-1;1-6-3-4-7(2)5-6;2*2-1(3,4)5;/h7-8H,1,4-6H2,2-3H3;1-2,7-8H,3-6H2;6H,3-5H2,1-2H3;;;/q-1;;;2*-1;+3/b;2-1-,8-7?;;;;/t7-,8-;;6-,7-;;;/m0.0.../s1 |
InChI 键 |
WTDWXLPDDXPGRZ-JRBXNYPHSA-N |
手性 SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C[C@H]1CC[P@@](C1)C.C[C@H]1CC[C@@H](P1C[CH2-])C.C1C/C=C\CCC=C1.[Rh+3] |
规范 SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC1CCP(C1)C.CC1CCC(P1C[CH2-])C.C1CC=CCCC=C1.[Rh+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-ethylpiperazin-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11832570.png)
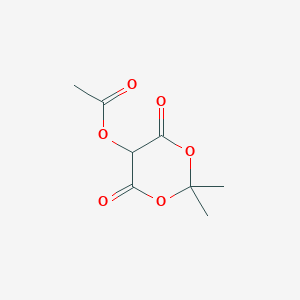


![4-(2-(Furan-2-ylmethylene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B11832593.png)
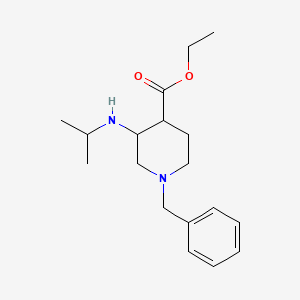

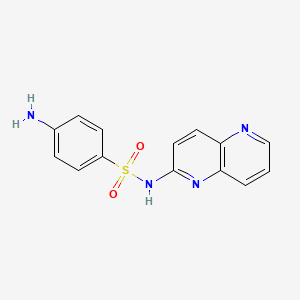
![{5-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11832633.png)
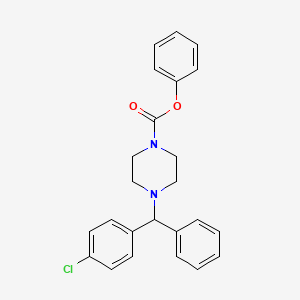
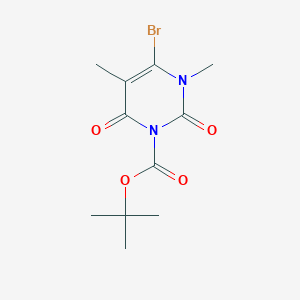
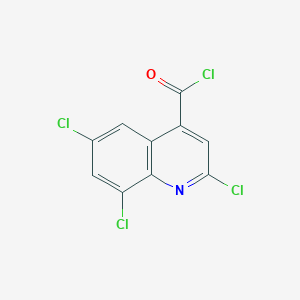
![2-(2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B11832665.png)
![tert-Butyl 4-oxo-2-phenyl-3,4,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11832668.png)
